2-(3-iodophenoxy)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-iodophenoxy)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an N-methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenoxy)-N-methylacetamide typically involves the nucleophilic substitution reaction of 3-iodophenol with N-methylacetamide. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like toluene or N,N-dimethylacetamide (DMAc). The reaction conditions often include heating the mixture to a temperature around 120°C to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of recyclable catalysts, such as palladium complexes, can make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(3-iodophenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The amide group can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of amines or other reduced amide derivatives.
Scientific Research Applications
2-(3-iodophenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-iodophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The iodine atom and phenoxy group can facilitate binding to enzymes or receptors, modulating their activity. The N-methylacetamide moiety can enhance the compound’s solubility and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3-iodophenoxy)acetate
- Ethyl 2-(3-iodophenoxy)acetate
- 2-(3-iodophenoxy)-N,N-dimethylethanamine
Uniqueness
2-(3-iodophenoxy)-N-methylacetamide is unique due to its specific structural features, such as the combination of an iodine-substituted phenoxy group and an N-methylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(3-iodophenoxy)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXLEOOBJERRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.